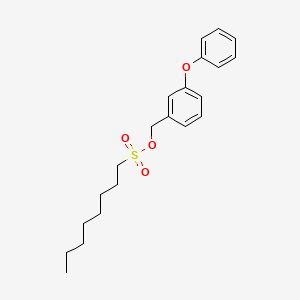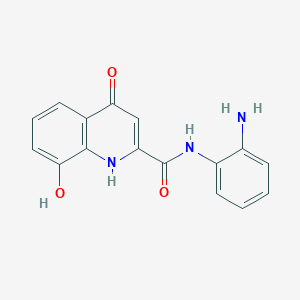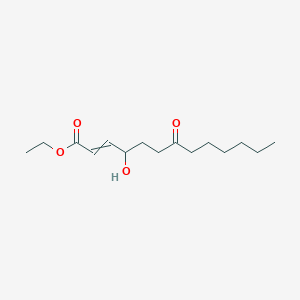
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromopropyl group and a chlorophenyl group attached to the indole core, making it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole, 4-chlorobenzaldehyde, and 1,3-dibromopropane.
Condensation Reaction: The indole undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydride to form 2-(4-chlorophenyl)-1H-indole.
Alkylation: The resulting 2-(4-chlorophenyl)-1H-indole is then alkylated with 1,3-dibromopropane in the presence of a strong base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, industrial processes would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include various oxidized forms of the indole core.
Reduction: Products include reduced forms of the indole core or the chlorophenyl group.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromopropyl)-2-phenyl-1H-indole: Lacks the chlorophenyl group, which may result in different biological activities and reactivity.
1-(3-Bromopropyl)-2-(4-methylphenyl)-1H-indole: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
1-(3-Bromopropyl)-2-(4-fluorophenyl)-1H-indole: Features a fluorine atom, which can significantly impact its reactivity and biological activity.
Uniqueness
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromopropyl and chlorophenyl groups. The bromopropyl group allows for versatile chemical modifications, while the chlorophenyl group can enhance binding affinity and specificity in biological systems. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
917947-47-8 |
|---|---|
Formule moléculaire |
C17H15BrClN |
Poids moléculaire |
348.7 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C17H15BrClN/c18-10-3-11-20-16-5-2-1-4-14(16)12-17(20)13-6-8-15(19)9-7-13/h1-2,4-9,12H,3,10-11H2 |
Clé InChI |
UVVFUNUUXOWUEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2CCCBr)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]](/img/structure/B12605776.png)

![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)


![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)



